Methyl 5-(1-chloroethyl)furan-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-(1-chloroethyl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3/c1-5(9)6-3-4-7(12-6)8(10)11-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJKSSJENIXXPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(O1)C(=O)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1-chloroethyl)furan-2-carboxylate typically involves the reaction of furan derivatives with chloroethyl reagents under controlled conditions. One common method involves the esterification of 5-(1-chloroethyl)furan-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and isolation of the product using techniques like distillation or crystallization to achieve the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1-chloroethyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted furan derivatives .
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Methyl 5-(1-chloroethyl)furan-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various organic reactions, making it a versatile building block for synthesizing other compounds. For instance, it can be utilized in the preparation of furan derivatives, which are known for their diverse biological activities.
Reagent in Organic Reactions
The compound acts as a reagent in several organic reactions due to its electrophilic chloroethyl group. This group can react with nucleophilic sites on other molecules, facilitating substitution reactions that lead to the formation of new chemical entities.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Modifications at specific positions on the furan ring can significantly alter biological activity. For instance, certain methyl substitutions have been shown to enhance antiproliferative activities compared to their unsubstituted counterparts. This insight suggests that further modifications could be explored to improve the compound's therapeutic potential.
Data Summary
| Application Area | Description |
|---|---|
| Chemical Synthesis | Intermediate for synthesizing complex organic molecules and reagents for organic reactions |
| Biological Research | Used in enzyme inhibition studies and as a probe for biological pathways |
| Anticancer Activity | Potential anticancer properties based on structural analogs; requires further investigation |
| Antimicrobial Properties | Possible antimicrobial effects against various bacteria; needs empirical validation |
| Mechanism of Action | Electrophilic interactions leading to enzyme inhibition or modification |
| Structure-Activity Relationship (SAR) | Insights into optimizing biological activity through structural modifications |
Mechanism of Action
The mechanism of action of Methyl 5-(1-chloroethyl)furan-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity . The furan ring may also participate in π-π interactions or hydrogen bonding, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Substituent Diversity and Structural Features
The biological and chemical profiles of methyl furan-2-carboxylates are heavily influenced by the substituent at the 5-position. Key analogs and their substituent effects are summarized below:
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro, fluoro): Enhance stability and intermolecular interactions (e.g., stacking in Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate), which correlate with antimycobacterial activity .
- Polar Groups (e.g., hydroxymethyl): Improve solubility and enable hydrogen bonding, critical for interactions with biological targets .
Physicochemical Properties
- Solubility: Nitro- and fluoro-substituted analogs show moderate solubility in organic solvents (e.g., acetone/ethanol), aiding crystallization . Chloroethyl derivatives are likely less soluble due to hydrophobicity.
- Stability : Electron-withdrawing groups (e.g., nitro) stabilize the furan ring against hydrolysis, whereas chloroethyl groups may confer susceptibility to nucleophilic attack .
Biological Activity
Methyl 5-(1-chloroethyl)furan-2-carboxylate is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, synthesis, and relevant case studies.
This compound is characterized by its furan ring structure, which is known for its reactivity and biological significance. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological properties. For instance, the chloroethyl group can act as an electrophile, enabling reactions with nucleophilic sites on proteins or other biomolecules.
The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes or receptors. The electrophilic nature of the chloroethyl group allows it to form covalent bonds with nucleophiles in biomolecules, potentially leading to enzyme inhibition or modification of cellular pathways .
Anticancer Properties
Research has indicated that derivatives of furan compounds exhibit significant anticancer activity. For example, structural analogs have been shown to inhibit cancer cell growth in various assays. In a study involving anthranilic acid derivatives, certain compounds demonstrated substantial cytotoxicity against pancreatic cancer cells . Although specific data on this compound is limited, its structural similarities suggest potential for similar effects.
Antimicrobial Activity
Furan derivatives are known to possess antimicrobial properties. In related studies, compounds with furan moieties have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain furan derivatives exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus, indicating their potential as antimicrobial agents .
Study on Derivatives
A recent study synthesized various furan derivatives to evaluate their biological activities. Among them, methyl 5-(hydroxymethyl)-2-furan carboxylate was found to have notable cytotoxic effects against HeLa cells with an IC50 value of 62.37 µg/mL . While this study did not focus directly on this compound, it highlights the importance of the furan structure in mediating biological effects.
Structure-Activity Relationship (SAR)
The relationship between chemical structure and biological activity has been extensively studied in furan compounds. For example, modifications at specific positions on the furan ring can significantly alter their anticancer potency. Compounds with methyl substitutions showed enhanced antiproliferative activities compared to their unsubstituted counterparts . This suggests that similar modifications could be explored for this compound to optimize its biological efficacy.
Data Summary
Q & A
Q. Critical Parameters :
- Temperature control (±2°C) during aldehyde addition to avoid polymerization.
- HCl gas flow rate to ensure saturation without excessive exothermicity.
- Catalyst purity (anhydrous ZnCl₂) to prevent hydrolysis side reactions.
Table 1: Synthesis Parameters from
| Step | Reagents/Conditions | Critical Parameters |
|---|---|---|
| Precursor Mixing | ZnCl₂, chloroform, −1°C to 0°C | Catalyst dryness, cooling |
| Aldehyde Addition | Ethylaldehyde, ≤5°C | Addition rate, temperature |
| HCl Saturation | HCl gas, 4–5°C, 1–1.5 hours | Gas flow rate, stirring |
| Distillation | 117–121°C at 3 mmHg | Vacuum stability, purity checks |
Basic: How is this compound characterized post-synthesis?
Answer:
Characterization relies on spectroscopic and chromatographic methods :
- Boiling Point : 118–120°C at 3 mmHg (consistent with analogous furan esters) .
- IR Spectroscopy : Peaks at ~1658 cm⁻¹ (ester C=O), 1528 cm⁻¹ (furan ring), and 747 cm⁻¹ (C-Cl stretch) .
- Mass Spectrometry (MS) : Molecular ion [M⁺] at m/z 316 (C₁₃H₁₃ClO₃) with fragmentation patterns confirming the chloroethyl group .
- NMR : Expected signals include δ 1.6–1.8 ppm (CH₃ of chloroethyl) and δ 5.2–5.5 ppm (furan protons) .
Methodological Note : Cross-validate with high-resolution MS (HR-MS) to resolve ambiguities in fragment assignments .
Advanced: How can reaction yields be optimized, and what side reactions occur?
Answer:
Yield Optimization Strategies :
- Catalyst Screening : Replace ZnCl₂ with FeCl₃ or AlCl₃ to test for improved regioselectivity.
- Solvent Effects : Compare chlorinated solvents (chloroform) vs. ethers (THF) for solubility and stability of intermediates .
- Stepwise Quenching : Gradual warming to room temperature post-HCl saturation reduces tar formation.
Q. Common Side Reactions :
Q. Table 2: Byproduct Analysis
| Byproduct | Origin | Mitigation Strategy |
|---|---|---|
| Polymeric residues | High-temperature aldehyde addition | Strict cooling (<5°C) |
| Carboxylic acid derivatives | Hydrolysis of ester group | Anhydrous catalyst/solvent |
Advanced: How to resolve contradictions in spectroscopic data for derivatives?
Answer:
Discrepancies in spectral data (e.g., unexpected IR peaks or NMR shifts) require:
Isomer Identification : Check for regioisomers (e.g., 4-chloroethyl vs. 5-chloroethyl substitution) using 2D NMR (COSY, HSQC) .
Impurity Profiling : LC-MS/MS to detect trace byproducts (e.g., dichloroethyl derivatives from over-chlorination).
Crystallographic Validation : Single-crystal X-ray diffraction (as in ) for unambiguous structural confirmation .
Case Study : A reported IR peak at 1700 cm⁻¹ (unexpected for esters) was traced to ketone impurities from incomplete aldehyde conversion. Resolution involved adjusting the HCl saturation time .
Advanced: What are the applications of this compound in medicinal chemistry?
Answer:
this compound serves as a versatile intermediate :
- Inhibitor Synthesis : Used in coupling reactions to generate adamantyl ketones targeting 11β-hydroxysteroid dehydrogenase (e.g., ) .
- Prodrug Development : The chloroethyl group facilitates hydrolysis to release bioactive carboxylic acids in vivo.
- Structure-Activity Relationship (SAR) Studies : Modifying the chloroethyl substituent (e.g., replacing Cl with F) alters pharmacokinetic properties .
Methodological Insight : Hydrolysis of the methyl ester (e.g., using LiOH/THF) yields the carboxylic acid for further amide bond formation .
Advanced: What challenges arise in scaling up synthesis for research use?
Answer:
Key Challenges :
- Gas Handling : Safe delivery of HCl gas at scale requires specialized equipment (e.g., gas dispersion nozzles).
- Temperature Uniformity : Maintaining ±2°C in large reactors is difficult; consider jacketed reactors with precise cooling .
- Purification : Vacuum distillation becomes inefficient at scale. Alternatives include column chromatography or recrystallization (e.g., using hexane/ethyl acetate) .
Q. Scaled Protocol Recommendations :
- Pilot trials with 10x batch size to optimize stirring and cooling rates.
- Replace chloroform with less toxic solvents (e.g., dichloromethane) for safer processing.
Advanced: How does structural variation impact biological activity?
Answer:
Structural-Activity Insights :
Q. Table 3: Comparative Bioactivity of Derivatives
| Derivative | Bioactivity (IC₅₀) | Notes |
|---|---|---|
| Methyl ester | 15 µM | Improved cell permeability |
| Carboxylic acid | 8 µM | Higher target affinity |
| Fluoroethyl analog | 22 µM | Reduced cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
